2-Amino-N-methyl-N-pyridin-4-ylmethyl-acetamide
Description
Contextualization of Amide and Pyridine-Containing Scaffolds in Contemporary Chemical Research
Amide and pyridine (B92270) moieties are fundamental building blocks in the design and synthesis of a vast array of biologically active molecules. The amide bond is a cornerstone of peptide and protein chemistry, but its utility extends far beyond, into the realm of small-molecule therapeutics where it often serves as a key structural element influencing conformation, hydrogen bonding capacity, and metabolic stability.
The pyridine ring, a nitrogen-containing heterocycle, is considered a "privileged scaffold" in medicinal chemistry. ijarsct.co.inmdpi.com It is an isostere of benzene (B151609) and is present in numerous natural products, including vitamins and alkaloids. mdpi.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can enhance the water solubility of a molecule. mdpi.com This feature is particularly advantageous in drug design. Pyridine derivatives have been shown to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. jchemrev.com The versatility of the pyridine scaffold has led to its incorporation into a significant number of FDA-approved drugs. acs.org
The combination of amide and pyridine functionalities in a single molecule has proven to be a successful strategy in the development of novel therapeutic agents. For instance, various amide-pyridine derivatives have been designed and synthesized as potential antifungal agents, kinase inhibitors, and insecticides. acs.orgnih.govnih.gov This history of success underscores the potential of novel molecules that incorporate both of these important pharmacophores.
Rationale for Comprehensive Academic Inquiry into 2-Amino-N-methyl-N-pyridin-4-ylmethyl-acetamide
A comprehensive academic inquiry into this compound is warranted due to the unique combination of its structural features and the potential for this molecule to exhibit novel chemical and biological properties. The molecule incorporates a primary amino group, a tertiary amide, and a pyridine-4-ylmethyl substituent. This specific arrangement of functional groups suggests several avenues for investigation.
The primary amino group provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives. The tertiary amide linkage, with its N-methyl and N-pyridin-4-ylmethyl groups, introduces specific steric and electronic properties that can influence the molecule's three-dimensional shape and its interactions with biological targets. The pyridine-4-ylmethyl group, in particular, is of interest as the position of the nitrogen atom in the pyridine ring can significantly affect the molecule's biological activity.
Given the diverse biological activities associated with both amide and pyridine-containing compounds, it is plausible that this compound could serve as a valuable lead compound in drug discovery programs. Its structural similarity to other biologically active molecules suggests potential applications in areas such as oncology, infectious diseases, or neurology.
Overarching Research Objectives and Hypotheses
A foundational academic investigation of this compound would be guided by a set of clear objectives and testable hypotheses.
Research Objectives:
To develop and optimize a robust and efficient synthetic route for this compound.
To fully characterize the physicochemical properties of the synthesized compound, including its structural confirmation by spectroscopic methods (NMR, IR, Mass Spectrometry), and determination of its purity, solubility, and stability.
To conduct a broad-based screening of the biological activity of this compound against a panel of relevant biological targets, such as various cancer cell lines, bacterial and fungal strains, and key enzymes implicated in disease.
To perform preliminary structure-activity relationship (SAR) studies by synthesizing and evaluating a focused library of derivatives to identify key structural features responsible for any observed biological activity.
Hypotheses:
It is hypothesized that the presence of the pyridine-4-ylmethyl moiety will impart significant biological activity to the molecule, potentially through interactions with kinase enzymes, a common target for pyridine-containing inhibitors.
We hypothesize that the primary amino group will serve as a versatile point for chemical derivatization, leading to analogues with modulated potency, selectivity, and pharmacokinetic properties.
It is hypothesized that the N-methyl-N-pyridin-4-ylmethyl-acetamide scaffold will exhibit favorable drug-like properties, including adequate solubility and metabolic stability, making it a promising starting point for a drug discovery campaign.
A systematic investigation guided by these objectives and hypotheses will provide valuable insights into the chemical and biological properties of this compound and establish its potential as a scaffold for the development of new chemical probes or therapeutic agents.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1155110-55-6 chemicalbook.com |
| Molecular Formula | C₉H₁₃N₃O |
| Molecular Weight | 179.22 g/mol |
| Canonical SMILES | CN(CC1=CC=NC=C1)C(=O)CN |
Note: Detailed experimental data on properties such as melting point, boiling point, and solubility are not widely available in the current literature and would be a key outcome of the proposed research.
Table 2: Proposed Areas for Biological Investigation
| Area of Investigation | Rationale |
| Anticancer Activity | Pyridine-based compounds are known to be effective kinase inhibitors and are used in cancer therapy. acs.org |
| Antimicrobial/Antifungal Activity | The pyridine scaffold is present in many compounds with demonstrated antibacterial and antifungal properties. mdpi.comnih.gov |
| Central Nervous System (CNS) Activity | Pyridine derivatives have been investigated for their potential as anticonvulsant and antidepressant agents. jchemrev.com |
| Anti-inflammatory Activity | The anti-inflammatory potential of pyridine derivatives is a well-documented area of research. jchemrev.com |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-methyl-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-12(9(13)6-10)7-8-2-4-11-5-3-8/h2-5H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPROSVPWUUCLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Amino N Methyl N Pyridin 4 Ylmethyl Acetamide
Retrosynthetic Strategies for 2-Amino-N-methyl-N-pyridin-4-ylmethyl-acetamide
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors. For this compound, the most logical disconnections involve the amide bond and the carbon-nitrogen bonds of the tertiary amine.
Primary Disconnection: The most apparent retrosynthetic step is the disconnection of the amide C-N bond. This is a reliable and widely used transformation in organic synthesis. This disconnection yields two key synthons: the secondary amine, N-methyl-N-(pyridin-4-ylmethyl)amine (A) , and an acetyl synthon carrying a protected or latent amino group, such as N-protected glycine (B1666218) or a 2-haloacetyl halide (B) .
Secondary Disconnections: The precursor amine (A) can be further disconnected. A C-N bond cleavage between the pyridylmethyl group and the nitrogen atom leads to 4-(halomethyl)pyridine and methylamine (B109427) . An alternative and common strategy is a disconnection that points toward a reductive amination pathway, breaking down the amine (A) into pyridine-4-carboxaldehyde and methylamine .
This analysis suggests a convergent synthesis where the two main fragments, the secondary amine and the amino-acetyl group, are prepared separately and then joined in a final coupling step.
Established and Emerging Synthetic Routes to the Compound
Based on the retrosynthetic analysis, the forward synthesis can be strategically designed by focusing on the formation of the key precursors and the final amide bond formation.
The creation of the amide bond is the crucial final step in the proposed synthesis. This transformation involves the reaction of an activated carboxylic acid with an amine. researchgate.net The most general method for synthesizing amides involves activating the carboxylic function, often by converting carboxylic acids into more reactive derivatives like acid chlorides. researchgate.net
Route 1: Acylation with a 2-Haloacetyl Halide A common method for preparing 2-aminoacetamides involves a two-step process starting with a 2-haloacetamide. google.com First, the secondary amine precursor, N-methyl-N-(pyridin-4-ylmethyl)amine, can be acylated using chloroacetyl chloride in the presence of a base to form the intermediate, 2-chloro-N-methyl-N-(pyridin-4-ylmethyl)acetamide. This reaction is typically exothermic, and gradual addition of the haloacetyl halide is preferred. google.com The subsequent step involves a nucleophilic substitution reaction where the chlorine atom is displaced by an amino group. This can be achieved using various nitrogen nucleophiles, such as ammonia, to yield the final product.
Route 2: Amide Coupling with Protected Glycine A more direct approach that offers better control and avoids handling potentially sensitizing haloacetylating agents is the use of modern peptide coupling reagents. luxembourg-bio.com In this pathway, the secondary amine is coupled directly with an N-protected amino acid, such as N-Boc-glycine (tert-butoxycarbonyl-glycine). The fundamental principle of this method is the reaction of an activated carboxylic acid with an amine. researchgate.net
A wide variety of coupling reagents can facilitate this reaction, each with its own mechanism of action and advantages. luxembourg-bio.com Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), as well as uronium/aminium salts like HATU. luxembourg-bio.comucl.ac.uk These reagents react with the carboxylic acid to form a highly reactive O-acylisourea or an active ester, which is then readily attacked by the amine to form the amide bond. luxembourg-bio.com Following the successful coupling, the Boc-protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the primary amino group of the final product.
| Coupling Reagent | Full Name | Byproduct Type | Key Features |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea (B33335) | Easy removal of byproduct through aqueous workup. |
| DCC | Dicyclohexylcarbodiimide | Insoluble urea (DCU) | Byproduct removed by filtration; can cause epimerization. luxembourg-bio.com |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Guanidinium | Highly efficient, fast reaction times, but higher cost. ucl.ac.uk |
| T3P | n-Propylphosphonic acid anhydride | Phosphonic acids | Low epimerization, good for large-scale synthesis. ucl.ac.ukorganic-chemistry.org |
| CDI | 1,1'-Carbonyldiimidazole | Imidazole, CO2 | Low cost, stable reagent. ucl.ac.uk |
The synthesis of the key intermediate, N-methyl-N-(pyridin-4-ylmethyl)amine, is a critical preliminary stage. This secondary amine can be formed through several standard organic chemistry reactions.
Route 1: Reductive Amination Reductive amination is a powerful and efficient method for forming C-N bonds. This process involves the reaction of a carbonyl compound, in this case, pyridine-4-carboxaldehyde, with a primary amine, methylamine. The reaction forms a Schiff base or imine intermediate, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (STAB) being common choices due to their mildness and selectivity.
Route 2: Nucleophilic Substitution An alternative route is the direct alkylation of methylamine with a pyridylmethyl halide. 4-(Chloromethyl)pyridine or 4-(bromomethyl)pyridine (B1298872) can serve as the electrophile. The reaction proceeds via an Sₙ2 mechanism. A significant challenge with this method is controlling the extent of alkylation; overalkylation can occur, leading to the formation of the tertiary amine and quaternary ammonium (B1175870) salts. To favor mono-alkylation, reaction conditions such as temperature, stoichiometry, and the concentration of the amine must be carefully controlled.
Selective N-Methylation: The most straightforward approach to ensure selective N-methylation is to construct the N-methyl-N-(pyridin-4-ylmethyl)amine precursor as described above. This ensures the methyl group is in place before the final acylation step. While methods exist for the direct N-methylation of secondary amides, they often require harsh conditions and can suffer from poor selectivity. Modern catalytic methods using methanol (B129727) as a C1 source have emerged as a greener alternative for N-methylation of amines, often employing transition metal catalysts like Ruthenium or Iridium. nih.govsemanticscholar.org These "borrowing hydrogen" reactions are highly efficient but would be applied during the synthesis of the amine precursor rather than on the final amide. nih.gov
Amino Group Incorporation: The terminal primary amino group is introduced as part of the acetyl fragment. As outlined in section 2.2.1, this is achieved either by using a protected glycine molecule in an amide coupling reaction or by using a 2-haloacetyl halide followed by amination. researchgate.netgoogle.com The use of N-protected glycine is often preferred in laboratory settings for its high efficiency and the generation of clean reaction profiles.
Stereoselective Synthesis of Enantiomers (if applicable to chiral analogues or the compound itself)
The target compound, this compound, is achiral and therefore does not have enantiomers. However, the synthetic framework can be readily adapted to produce chiral analogues. Asymmetric synthesis is a key technique for preparing specific enantiomers of a final product. ethz.ch
The most common strategy for introducing chirality into this molecular scaffold would be at the α-carbon of the acetamide (B32628) moiety. This can be accomplished by replacing the achiral glycine synthon with a chiral, enantiopure α-amino acid. For example, using N-Boc-(S)-alanine or N-Boc-(R)-alanine in the amide coupling step (as described in 2.2.1) would lead to the synthesis of (S)-2-amino-N-methyl-N-(pyridin-4-ylmethyl)propanamide or its (R)-enantiomer, respectively.
The success of this approach relies on using a coupling procedure that minimizes racemization of the chiral center. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used with carbodiimide (B86325) reagents to suppress this side reaction. luxembourg-bio.com Alternatively, enzymatic methods are known for their exceptional stereoselectivity in producing optically pure amino acids and can be applied in related synthetic schemes. rsc.org
Exploration of Green Chemistry Principles in Related Synthetic Pathways
Applying the principles of green chemistry to the synthesis of amides is an area of active research, aimed at reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov
Catalytic Amide Bond Formation: A major drawback of traditional amide coupling is the use of stoichiometric amounts of activating reagents, which generates significant chemical waste. ucl.ac.uksciepub.com An emerging green alternative is the direct catalytic amidation of carboxylic acids and amines. Catalysts based on boric acid or transition metals like zirconium and hafnium can facilitate the direct formation of the amide bond at room temperature or with gentle heating, releasing only water as a byproduct. ucl.ac.uksciepub.com This approach dramatically improves the atom economy of the reaction.
Use of Greener Solvents: Many amide coupling reactions are performed in dipolar aprotic solvents like N,N-dimethylformamide (DMF) or chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂). ucl.ac.uk These solvents have significant environmental and health concerns. Research has demonstrated that many amide couplings can be effectively carried out in more benign solvent alternatives. ucl.ac.uk Furthermore, enzymatic methods, such as those using lipases like Candida antarctica lipase (B570770) B (CALB), can often be performed in organic solvents under anhydrous conditions or even in aqueous micelles, further reducing the environmental impact. ucl.ac.uknih.gov
Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate Knoevenagel condensations, a type of reaction used in the synthesis of some acetamide derivatives, reducing reaction times and often improving yields. nih.gov Electrosynthesis is also gaining attention as a greener route for amide preparation, avoiding bulk chemical reagents in favor of electricity. rsc.org
| Green Chemistry Principle | Application in Amide Synthesis | Example |
| Atom Economy | Direct catalytic amidation avoids stoichiometric activators. | Boric acid-catalyzed reaction of a carboxylic acid and an amine. sciepub.comresearchgate.net |
| Safer Solvents | Replacing hazardous solvents like DMF and CH₂Cl₂. | Performing coupling reactions in greener solvent alternatives. ucl.ac.uk |
| Use of Renewable Feedstocks | Using bio-derived starting materials or catalysts. | Employing enzymes like lipases for amidation. nih.gov |
| Design for Energy Efficiency | Using methods that reduce energy consumption. | Microwave-assisted synthesis to shorten reaction times. nih.gov |
| Catalysis | Using catalysts in small amounts instead of stoichiometric reagents. | Ruthenium-catalyzed N-methylation of amines using methanol. nih.gov |
Post-Synthetic Functionalization of this compound
The structure of this compound offers three primary sites for post-synthetic modification. These functionalizations are key to creating a diverse library of derivatives for various chemical and pharmaceutical applications. The principal locations for these modifications are the terminal primary amino group, the pyridine (B92270) ring, and the N-methyl acetamide core.
The primary amino group (-NH2) is a potent nucleophile, making it a prime target for a wide array of chemical modifications. nih.govresearchgate.net Common strategies include acylation, sulfonylation, and alkylation to generate novel amide, sulfonamide, and secondary or tertiary amine derivatives, respectively.
Acylation and Sulfonylation: The reaction of the amino group with activated carboxylic acid derivatives (like acid chlorides or anhydrides) or sulfonyl chlorides typically proceeds under mild basic conditions to yield stable amide or sulfonamide linkages. These reactions are broadly applicable and can be used to introduce a vast range of functional groups. researchgate.net
Reductive Alkylation: This method converts the primary amine into a secondary or tertiary amine by reaction with an aldehyde or ketone in the presence of a reducing agent. This process is highly versatile for introducing alkyl groups while maintaining the nitrogen's charge state. nih.gov
Table 1: Representative Reactions for Modification of the Primary Amino Group
| Reaction Type | Reagents & Conditions | Potential Product Structure | Notes |
|---|---|---|---|
| Acylation | Acetyl chloride, Triethylamine, Dichloromethane, 0 °C to RT | N-(2-(methyl(pyridin-4-ylmethyl)amino)-2-oxoethyl)acetamide | Forms a stable secondary amide. A wide variety of acid chlorides can be used. |
| Sulfonylation | Dansyl chloride, Sodium bicarbonate, Acetone/Water, RT | N-(2-(methyl(pyridin-4-ylmethyl)amino)-2-oxoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide | Introduces a fluorescent tag for analytical purposes. |
| Reductive Alkylation | Acetone, Sodium triacetoxyborohydride, Dichloroethane, RT | N-isopropyl-N-methyl-N-pyridin-4-ylmethyl-acetamide | Converts the primary amine to a secondary amine. |
The pyridine ring offers several avenues for functionalization, primarily involving the nitrogen atom or the aromatic carbons.
N-Oxidation: The pyridine nitrogen can be readily oxidized to form a pyridine N-oxide using oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. arkat-usa.org This transformation alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. wikipedia.orgyoutube.com Pyridine N-oxides are also valuable synthetic intermediates on their own. arkat-usa.org
Quaternization: As a tertiary amine, the pyridine nitrogen can be alkylated by reaction with an alkyl halide (e.g., methyl iodide) to form a quaternary pyridinium (B92312) salt. This modification introduces a permanent positive charge, significantly altering the molecule's solubility and electronic characteristics.
Electrophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient and resistant to electrophilic substitution, the formation of the N-oxide can activate the 4-position (para to the nitrogen) for reactions like nitration. Subsequent deoxygenation can then yield the substituted pyridine. wikipedia.org
Table 2: Representative Reactions for Derivatization of the Pyridine Ring
| Reaction Type | Reagents & Conditions | Potential Product Structure | Notes |
|---|---|---|---|
| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane, 0 °C to RT | 1-oxido-4-(((2-amino-N-methylacetamido)methyl)pyridin-1-ium) | Increases the electron density at the 2- and 4-positions of the ring. scripps.edu |
| Quaternization | Methyl iodide, Acetonitrile, RT | 4-(((2-amino-N-methylacetamido)methyl)-1-methylpyridin-1-ium) iodide | Forms a permanently charged pyridinium salt. |
| Nitration (via N-Oxide) | 1) m-CPBA; 2) Fuming H₂SO₄/HNO₃; 3) PCl₃ (deoxygenation) | 2-Amino-N-methyl-N-((3-nitropyridin-4-yl)methyl)acetamide | N-oxidation activates the ring for electrophilic attack. arkat-usa.org |
The central acetamide linkage is robust but can be cleaved or modified under specific conditions, allowing for significant structural alteration.
Amide Hydrolysis: The amide bond can be cleaved under either acidic or basic conditions, typically requiring prolonged heating. youtube.com Acidic hydrolysis yields a carboxylic acid (acetic acid) and a secondary amine (N-methyl-1-(pyridin-4-yl)methanamine). psu.edupublish.csiro.au Basic hydrolysis, on the other hand, produces the salt of the carboxylic acid (e.g., sodium acetate) and the free secondary amine. youtube.comresearchgate.net This cleavage effectively breaks the molecule into two distinct fragments, which can be a route to synthesizing other derivatives.
Transamidation: Modern catalytic methods, often employing nickel catalysts, can facilitate the exchange of the amine portion of an amide. researchgate.net While not a simple reaction, it could potentially be used to replace the "2-amino-N-methyl" portion of the amide with another amine, offering a direct route to analogs without complete hydrolysis.
Table 3: Representative Reactions for Modifying the Acetamide Core
| Reaction Type | Reagents & Conditions | Potential Products | Notes |
|---|---|---|---|
| Acidic Hydrolysis | Aqueous HCl, Reflux | N-methyl-1-(pyridin-4-yl)methanamine and Glycine | Cleaves the amide bond to yield the constituent amine and carboxylic acid (as its ammonium salt). publish.csiro.au |
| Basic Hydrolysis | Aqueous NaOH, Reflux | N-methyl-1-(pyridin-4-yl)methanamine and Sodium glycinate | Cleaves the amide bond under alkaline conditions. researchgate.net |
| Catalytic Transamidation | Secondary Amine (R₂NH), Nickel Catalyst, High Temperature | 2-(Dialkylamino)-N-methyl-N-(pyridin-4-ylmethyl)acetamide | A potential method for exchanging the primary amino group for a secondary one. researchgate.net |
Advanced Spectroscopic and Structural Elucidation of 2 Amino N Methyl N Pyridin 4 Ylmethyl Acetamide
High-Resolution Mass Spectrometry for Molecular Formula Validation
High-resolution mass spectrometry (HRMS) is a critical technique for the validation of the molecular formula of 2-Amino-N-methyl-N-pyridin-4-ylmethyl-acetamide. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
Detailed Research Findings: For this compound, the expected molecular formula is C10H15N3O. The calculated exact mass for the protonated molecule [M+H]+ would be determined with high precision, typically to four or five decimal places. This experimental value would then be compared to the theoretical exact mass calculated for the proposed formula. A very small mass error, usually in the range of a few parts per million (ppm), would provide strong evidence for the correct elemental composition.
Interactive Data Table: Expected HRMS Data
| Parameter | Expected Value |
| Molecular Formula | C10H15N3O |
| Theoretical Exact Mass [M+H]+ | 194.1293 |
| Expected Mass Error | < 5 ppm |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would be required for the complete structural assignment of this compound.
One-Dimensional NMR (¹H, ¹³C) for Core Structure Confirmation
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
Detailed Research Findings: The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine (B92270) ring, the methylene (B1212753) groups, the N-methyl group, and the primary amine. The chemical shifts of the pyridyl protons would be in the aromatic region, with characteristic splitting patterns indicating their relative positions. The methylene protons adjacent to the pyridine ring and the amide carbonyl would appear as singlets, as would the N-methyl protons. The protons of the primary amine would likely appear as a broad singlet.
The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the amide would be observed at a characteristic downfield chemical shift. The carbons of the pyridine ring would appear in the aromatic region, and the aliphatic carbons of the methylene and methyl groups would be found at upfield chemical shifts.
Interactive Data Table: Expected ¹H and ¹³C NMR Data
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Pyridyl-H (ortho to N) | ~8.5 | ~150 |
| Pyridyl-H (meta to N) | ~7.3 | ~124 |
| Pyridyl-C (ortho to N) | - | ~150 |
| Pyridyl-C (meta to N) | - | ~124 |
| Pyridyl-C (para to N) | - | ~140 |
| -CH₂- (pyridyl) | ~4.5 | ~55 |
| -CH₂- (amino) | ~3.2 | ~50 |
| N-CH₃ | ~3.0 | ~35 |
| C=O | - | ~170 |
| -NH₂ | Broad singlet | - |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment
Two-dimensional NMR experiments are essential for unambiguously assigning all the ¹H and ¹³C signals and confirming the connectivity of the atoms within the molecule.
Detailed Research Findings:
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this molecule, correlations would be expected between the pyridyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for establishing the connectivity between the different fragments of the molecule, for example, showing the correlation between the N-methyl protons and the carbonyl carbon, and between the methylene protons and the carbons of the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, which helps in determining the conformational preferences of the molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
IR and Raman spectroscopy provide information about the vibrational modes of the molecule, which is characteristic of the functional groups present.
Detailed Research Findings: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the amide, and the C=N and C=C stretching vibrations of the pyridine ring. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.
Interactive Data Table: Expected IR and Raman Vibrational Frequencies
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch (Amine) | 3400-3250 | Weak |
| C-H Stretch (Aromatic) | 3100-3000 | Strong |
| C-H Stretch (Aliphatic) | 3000-2850 | Moderate |
| C=O Stretch (Amide) | ~1650 | Moderate |
| C=N, C=C Stretch (Pyridine) | 1600-1450 | Strong |
X-ray Crystallography for Definitive Solid-State Molecular Geometry
If a suitable single crystal of this compound can be obtained, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state.
Computational and Theoretical Investigations of 2 Amino N Methyl N Pyridin 4 Ylmethyl Acetamide
Molecular Docking Studies with Biological Macromolecules
Assessment of Ligand-Target Complementarity
The principle of ligand-target complementarity is fundamental to rational drug design, focusing on the specific and energetically favorable interactions between a small molecule (the ligand) and its biological target, typically a protein or enzyme. Computational methods, particularly molecular docking, are instrumental in assessing this complementarity. These simulations predict the preferred orientation of a ligand when bound to a target, forming a stable complex, and estimate the strength of this interaction, often expressed as a binding energy or docking score.
For aminopyridine derivatives, which are recognized for interacting with a variety of enzymes and receptors, computational studies have highlighted the importance of specific intermolecular forces. researchgate.net Molecular docking and density functional theory (DFT) have been used to examine the types of contacts formed, revealing that interactions are often driven by hydrophobic and π-π stacking forces. researchgate.net The pyridine (B92270) ring, being an aromatic system, can readily participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein's active site.
In a computational investigation of a structurally related compound, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, molecular docking simulations were performed to understand its binding mode with the insulin-like growth factor-1 receptor (IGF-1R). nih.gov Such studies involve preparing a 3D structure of the target protein and the ligand, followed by a search algorithm that explores various possible binding poses of the ligand within the receptor's active site. The most stable poses are then ranked based on a scoring function that approximates the binding free energy. This allows for the identification of key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other contacts with the ligand, providing a detailed picture of the ligand-target complementarity at an atomic level. nih.gov
The table below illustrates a typical output from a molecular docking simulation, showing the types of data generated to assess ligand-target complementarity.
| Target Protein | Ligand Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Enzyme X | 1 | -8.5 | Tyr82, Phe101 | π-π Stacking |
| Enzyme X | 1 | -8.5 | Asp79 | Hydrogen Bond |
| Enzyme X | 1 | -8.5 | Val65, Leu95 | Hydrophobic |
| Receptor Y | 1 | -7.2 | Trp210 | π-π Stacking |
| Receptor Y | 1 | -7.2 | Ser150, Gln152 | Hydrogen Bond |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features (known as molecular descriptors) that influence a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized molecules and guide the design of more potent analogues. researchgate.net
The development of a QSAR model involves several key steps:
Data Set Preparation : A series of structurally related compounds with experimentally determined biological activities is compiled. This dataset is then typically divided into a training set, used to build the model, and a validation (or test) set, used to assess its predictive power. dmed.org.ua
Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing atomic connectivity), and quantum chemical descriptors (e.g., HOMO/LUMO energies). nih.gov
Model Generation and Validation : Statistical methods, such as multiple linear regression (MLR), are used to generate a mathematical equation that links the descriptors to the biological activity. researchgate.netdmed.org.ua The resulting model's statistical significance and predictive ability are rigorously validated.
In a study on acetamidosulfonamide derivatives containing a pyridine ring, a QSAR model was developed to correlate their antioxidant activities with their structural properties. researchgate.netd-nb.info The study found that specific descriptors related to the molecule's structure, such as the presence of an ethylene group connected to the pyridine ring, significantly influenced the antioxidant activity. researchgate.net The constructed QSAR models showed high correlation coefficients, indicating a strong relationship between the selected descriptors and the observed biological effects. researchgate.net
The following table presents an example of data used in a QSAR study for a series of related pyridine-containing compounds.
| Compound Analogue | Experimental Activity (IC50, µM) | Predicted Activity (IC50, µM) | Key Descriptor 1 (e.g., LogP) | Key Descriptor 2 (e.g., Molecular Surface Area) |
|---|---|---|---|---|
| Analogue 1 | 10.5 | 10.2 | 2.1 | 350 Ų |
| Analogue 2 | 8.2 | 8.5 | 2.5 | 375 Ų |
| Analogue 3 | 15.1 | 14.8 | 1.8 | 340 Ų |
| Analogue 4 | 5.6 | 5.9 | 2.8 | 390 Ų |
| Analogue 5 (Test Set) | 9.3 | 9.1 | 2.3 | 360 Ų |
Mechanistic Insights into Chemical Reactions via Computational Methods
Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions. Methods based on quantum mechanics, particularly Density Functional Theory (DFT), allow researchers to map the entire potential energy surface of a reaction. This enables the identification of stable reactants, products, and intermediates, as well as the high-energy transition states that connect them. By calculating the energy barriers (activation energies) associated with these transition states, the most likely reaction pathway can be determined.
For molecules containing amide and amino functionalities, such as 2-Amino-N-methyl-N-pyridin-4-ylmethyl-acetamide, computational studies can offer insights into reactions like hydrolysis, oxidation, or enzyme-catalyzed transformations. For instance, DFT calculations have been successfully employed to explore the mechanism of nickel-catalyzed transamidation reactions, which involve the cleavage and formation of amide C-N bonds. researchgate.net These studies can detail the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination, and analyze the thermodynamics and kinetics of each step. researchgate.net
Similarly, computational analyses have been crucial in understanding complex biochemical reactions, such as those catalyzed by radical S-adenosyl-L-methionine (SAM) enzymes. nih.gov These enzymes can initiate reactions by abstracting a hydrogen atom, creating a radical intermediate. nih.gov Computational modeling can trace the fate of this highly reactive species, mapping out subsequent steps like bond cleavage, rearrangement, or elimination. nih.gov For a compound with an amino acid-like substructure, these methods could be used to investigate potential metabolic pathways or mechanisms of action involving radical-mediated transformations. nih.govnih.gov
The table below provides a simplified example of how computational methods are used to profile the energetics of a proposed reaction step.
| Reaction Step | Species | Calculated Relative Energy (kcal/mol) | Key Geometric Feature |
|---|---|---|---|
| 1 | Reactants | 0.0 | N-C bond length: 1.35 Å |
| 1 | Transition State (TS1) | +15.8 | Forming C-O bond: 1.95 Å; Breaking N-C bond: 1.80 Å |
| 1 | Intermediate | -5.2 | Tetrahedral geometry at carbonyl carbon |
| 2 | Transition State (TS2) | +8.7 | Proton transfer from water to nitrogen |
| 2 | Products | -12.0 | Separated acid and amine molecules |
Molecular Interaction Studies and in Vitro Biological Mechanisms of 2 Amino N Methyl N Pyridin 4 Ylmethyl Acetamide
Enzyme Inhibition/Activation Kinetics and Mechanistic Elucidation (in vitro)
While no specific enzyme targets for 2-Amino-N-methyl-N-pyridin-4-ylmethyl-acetamide have been identified, the core chemical scaffolds present in the molecule, such as the aminopyridine and acetamide (B32628) groups, are found in compounds known to inhibit various enzymes.
Characterization of Specific Enzyme Targets (e.g., relevant to identified biochemical pathways)
Research into analogous structures suggests potential interactions with enzymes like nitric oxide synthases (NOS) and α-glucosidase. For instance, the simple aminopyridine fragment, 2-amino-4-methylpyridine (B118599), has been identified as a potent inhibitor of inducible NO synthase (NOS II). nih.gov This enzyme is a key component of the inflammatory pathway. Additionally, other complex acetamide derivatives containing a pyridine (B92270) ring have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. researchgate.net Another area of investigation for related structures includes the inhibition of the hepatitis B virus (HBV) core protein, which is essential for viral capsid assembly. researchgate.net
Determination of Kinetic Parameters (e.g., Ki, IC50 for enzyme inhibition)
Kinetic studies on these related compounds have established their inhibitory potential. The compound 2-amino-4-methylpyridine was found to inhibit the activity of NOS II derived from mouse cells with a half-maximal inhibitory concentration (IC50) of 6 nM and was shown to be a competitive inhibitor with respect to arginine. nih.gov For human recombinant NOS II, the IC50 value was 40 nM. nih.gov In a different study, a series of 2-oxo-N-(pyridin-3-yl) acetamide derivatives showed moderate to excellent in vitro α-glucosidase inhibitory activity, with the most potent compound exhibiting an IC50 value of 111 ± 12 µM in a competitive mode of action. researchgate.net
| Analog Compound | Enzyme Target | Parameter | Value | Inhibition Mechanism |
|---|---|---|---|---|
| 2-amino-4-methylpyridine nih.gov | Mouse NOS II | IC50 | 6 nM | Competitive |
| 2-amino-4-methylpyridine nih.gov | Human recombinant NOS II | IC50 | 40 nM | Competitive |
| 2-oxo-N-(pyridin-3-yl) acetamide derivative (5e) researchgate.net | α-glucosidase | IC50 | 111 µM | Competitive |
Receptor Binding Profile and Ligand-Receptor Interaction Thermodynamics (in vitro)
The structural characteristics of this compound are highly suggestive of potential interactions with G-protein coupled receptors, particularly adenosine (B11128) and orexin (B13118510) receptors, based on extensive research into analogous compounds.
Assessment of Receptor Subtype Selectivity (e.g., adenosine receptors, orexin receptors)
Compounds featuring acetamide and pyridine or pyrimidine (B1678525) rings are well-represented in the literature as antagonists for adenosine receptors, especially the A₂A subtype. These antagonists are being explored for various therapeutic applications. Similarly, the 2-aminopyridine (B139424) motif has been identified as a key structural feature for conferring selectivity for the orexin-1 receptor (OX1R) over the orexin-2 receptor (OX2R). The orexin system is a critical regulator of sleep-wake cycles and other neurological functions.
Functional Characterization as Agonist or Antagonist (in vitro assays)
Studies on related molecules have functionally characterized them as receptor antagonists. For example, a series of 2-Amino-N-pyrimidin-4-ylacetamides have been developed as potent and selective A₂A adenosine receptor antagonists. In functional assays, these compounds effectively block the action of the natural agonist. Likewise, molecules incorporating a 2-amino linked pyridine have been optimized as selective orexin-1 receptor (OX1R) antagonists.
| Analog Compound Class | Receptor Target | Functional Activity |
|---|---|---|
| 2-Amino-N-pyrimidin-4-ylacetamides | Adenosine A₂A Receptor | Antagonist |
| Substituted Azabicyclo[2.2.1]heptanes with a 2-amino linked pyridine | Orexin-1 Receptor (OX1R) | Antagonist |
Interrogation of Protein-Ligand Interaction Fingerprints (e.g., hydrogen bonding networks, hydrophobic interactions, π-π stacking)
The specific interactions of this compound within a protein binding site have not been experimentally determined. However, its structure contains several functional groups capable of forming key non-covalent interactions that are crucial for molecular recognition and binding affinity.
Hydrogen Bonding Networks: The primary amino group (-NH₂) is a strong hydrogen bond donor. The amide group contains both a hydrogen bond donor (N-H, if present, though this specific compound is N-methylated) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor. These groups can form a network of hydrogen bonds with amino acid residues (e.g., serine, threonine, asparagine, glutamine) in a binding pocket, which is often a primary determinant of ligand binding.
Hydrophobic Interactions: The methyl group (-CH₃) and the methylene (B1212753) bridge (-CH₂-) provide hydrophobic character to the molecule. These groups can engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine within the active site of an enzyme or receptor.
π-π Stacking: The pyridine ring is an aromatic system capable of engaging in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. This type of interaction, where the electron clouds of the aromatic rings overlap, can significantly contribute to the stability of the ligand-protein complex.
The combination of these potential interactions provides a framework for how this compound could anchor itself within a biological target, leading to modulation of its function.
Modulation of Intracellular Signaling Pathways in Defined Cell-Based Assays (in vitro)
There is currently no specific data from defined cell-based assays detailing how this compound modulates intracellular signaling pathways. Research in this area would typically involve treating specific cell lines with the compound and observing its effects on key signaling molecules, such as kinases, phosphatases, and transcription factors. Techniques like Western blotting, ELISA, and reporter gene assays would be employed to quantify these changes. The absence of such studies in the available literature means that the impact of this compound on cellular signaling is unknown.
Biochemical Pathway Deconvolution using this compound
The use of this compound for biochemical pathway deconvolution has not been documented. This process, which aims to identify the specific molecular targets of a compound and its downstream effects, would require extensive experimentation. Methodologies such as affinity chromatography, chemical proteomics, and genetic screening are often utilized to elucidate the mechanism of action of a novel compound. Without such research, the biochemical pathways that might be affected by this molecule remain unidentified.
High-Throughput Screening Campaigns for Analogue Discovery and Optimization
Information regarding high-throughput screening (HTS) campaigns for the discovery and optimization of analogues of this compound is not available. HTS is a critical component of modern drug discovery, allowing for the rapid assessment of large libraries of chemical compounds for their ability to interact with a specific biological target. The findings from such campaigns, including structure-activity relationships (SAR), are essential for optimizing lead compounds. The lack of published HTS data indicates that this compound has likely not been a focus of major drug discovery efforts, or that such research is proprietary and not publicly disclosed.
Structure Activity Relationship Sar Analyses of 2 Amino N Methyl N Pyridin 4 Ylmethyl Acetamide and Its Analogues
Systematic Variation of the 2-Amino Group and Its Effect on Biological Interactions
The 2-amino group is a critical pharmacophoric element in many biologically active compounds, capable of forming key hydrogen bonds and ionic interactions with target proteins. In the context of 2-Amino-N-methyl-N-pyridin-4-ylmethyl-acetamide analogues, modifications to this group have been shown to significantly impact biological activity.
Initial studies have indicated that the primary amino group is often crucial for potent activity. Its ability to act as a hydrogen bond donor is a key interaction in the binding pocket of various enzymes and receptors. Replacement of the amino group with other functionalities, such as a hydroxyl or a methyl group, often leads to a substantial decrease or complete loss of activity, highlighting the importance of the nitrogen atom and its hydrogen-bonding capacity.
Furthermore, the substitution on the amino group itself has been explored. N-alkylation or N-acylation of the 2-amino group can modulate the compound's physicochemical properties, such as lipophilicity and basicity, which in turn affects its pharmacokinetic profile and target engagement. For instance, the introduction of small alkyl groups may be tolerated or even beneficial in some cases, potentially by providing additional van der Waals interactions or by fine-tuning the pKa of the amino group. However, larger, bulkier substituents are generally detrimental to activity, likely due to steric hindrance within the binding site.
The following table summarizes the general trends observed upon variation of the 2-amino group:
| Modification of 2-Amino Group | General Effect on Biological Activity | Rationale |
| Replacement with non-H-bonding group | Significant decrease or loss of activity | Loss of crucial hydrogen bond donation |
| N-methylation or N-ethylation | Variable; may be tolerated or slightly beneficial | Altered basicity and potential for new interactions |
| N-acetylation or N-benzoylation | Generally decreased activity | Increased steric bulk and altered electronic properties |
| Conversion to a secondary or tertiary amine | Often leads to reduced potency | Potential disruption of key hydrogen bonding networks |
Exploration of Substituents on the Pyridine-4-ylmethyl Moiety and Their Activity Contributions
Furthermore, the introduction of various substituents on the pyridine (B92270) ring has been systematically investigated. The nature, size, and position of these substituents can have a profound impact on activity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the pKa of the pyridine nitrogen, thereby affecting its ability to form hydrogen bonds. The position of the substituent is also crucial, as substitution at the 2-, 3-, 5-, or 6-position can lead to different steric and electronic effects.
For example, small, electron-withdrawing groups such as halogens (e.g., F, Cl) or a cyano group at specific positions on the pyridine ring have been shown to enhance activity in certain series of compounds. periodikos.com.br This enhancement may be attributed to favorable electronic interactions with the target or improved metabolic stability. Conversely, bulky substituents often lead to a decrease in potency due to steric clashes within the binding pocket.
A summary of the impact of substituents on the pyridine-4-ylmethyl moiety is presented in the table below:
| Pyridine Ring Modification | General Effect on Biological Activity | Rationale |
| Isomeric variation (e.g., pyridin-2-yl or pyridin-3-yl) | Significant change in activity and selectivity | Altered geometry and hydrogen bonding vectors |
| Introduction of small EWGs (e.g., F, Cl, CN) | Can enhance activity | Favorable electronic interactions and improved metabolic stability |
| Introduction of small EDGs (e.g., CH3, OCH3) | Variable; may increase or decrease activity | Altered electronics and potential for new hydrophobic interactions |
| Introduction of bulky substituents | Generally decreased activity | Steric hindrance in the binding pocket |
Influence of N-Methylation and Modifications to the Acetamide (B32628) Scaffold
The N-methyl-acetamide linker is a central component of the molecule, providing a specific spatial arrangement of the key pharmacophoric elements. Both the N-methylation and the acetamide backbone itself are important for biological activity.
The presence of the N-methyl group has a significant conformational effect. It restricts the rotation around the N-C(benzyl) bond, which can pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target. Removal of the methyl group (i.e., a secondary amide) can lead to increased flexibility and, in many cases, a decrease in potency. This suggests that the methyl group helps to lock the molecule in an optimal orientation for binding.
Modifications to the acetamide scaffold have also been explored. Altering the length of the linker between the amino group and the carbonyl, for example, by adding or removing a methylene (B1212753) unit, can significantly impact activity. This is because the linker length determines the distance between the 2-amino group and the pyridine-4-ylmethyl moiety, a critical parameter for fitting into the binding site.
Furthermore, replacement of the acetamide carbonyl with other functional groups, such as a sulfonyl group or a simple methylene group, generally results in a loss of activity. This indicates that the carbonyl oxygen likely acts as a crucial hydrogen bond acceptor in the interaction with the biological target.
The table below outlines the influence of these modifications:
| Acetamide Scaffold Modification | General Effect on Biological Activity | Rationale |
| Removal of N-methyl group | Often decreased activity | Increased conformational flexibility, loss of optimal binding conformation |
| Altering the linker length | Significant impact on activity | Changes the spatial relationship between key pharmacophoric groups |
| Replacement of the carbonyl group | Generally leads to loss of activity | Loss of a critical hydrogen bond acceptor |
| Introduction of substituents on the acetamide backbone | Can be detrimental due to steric hindrance | Potential disruption of binding to the target |
Stereochemical Impact on Biological Potency and Selectivity (for chiral analogues)
The introduction of a chiral center into the this compound scaffold can lead to enantiomers with significantly different biological activities. This stereoselectivity is a strong indicator of a specific, three-dimensional interaction with a chiral biological target, such as an enzyme or a receptor.
When a chiral center is introduced, for example, by placing a substituent on the methylene bridge of the acetamide moiety, the resulting (R)- and (S)-enantiomers often exhibit different potencies. It is common for one enantiomer to be significantly more active than the other, a phenomenon known as eudismic ratio. This difference in activity arises from the fact that only one enantiomer can achieve an optimal fit and form the necessary interactions within the chiral binding site of the target. The less active enantiomer, or distomer, may bind with lower affinity or in a non-productive orientation.
The stereochemical configuration can also influence selectivity. One enantiomer may exhibit a higher affinity for a specific subtype of a receptor or enzyme, while the other may be less selective or even interact with different off-target proteins. Therefore, the synthesis and evaluation of individual enantiomers are crucial steps in the optimization of chiral analogues to maximize potency and minimize potential side effects.
Development of Predictive Models for Structure-Activity Relationships
To rationalize the SAR data and to guide the design of new, more potent analogues, computational methods are often employed. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool that seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities.
For the this compound series, QSAR models can be developed by calculating a variety of molecular descriptors for each analogue. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). By using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation can be derived that relates a combination of these descriptors to the observed biological activity.
A robust QSAR model can be used to predict the activity of virtual compounds before they are synthesized, thereby saving time and resources. For example, a model might predict that increasing the electron-withdrawing character of a substituent at a specific position on the pyridine ring will lead to a more active compound. This prediction can then be tested experimentally.
Molecular docking and molecular dynamics simulations are other computational techniques that provide insights into the binding mode of these analogues with their biological target. These methods can help to visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, and explain the observed SAR at an atomic level.
Rational Design Principles Derived from SAR Data
The culmination of systematic SAR studies is the derivation of a set of rational design principles that can guide the development of new and improved analogues. For the this compound scaffold, the following key principles have emerged:
Preservation of the 2-Amino Group: The primary amino group is a critical pharmacophore, and its ability to act as a hydrogen bond donor should be maintained.
Optimal Substitution on the Pyridine Ring: The pyridine-4-ylmethyl moiety is a key recognition element. Small, appropriately positioned substituents, particularly electron-withdrawing groups, can enhance activity.
Importance of the N-Methyl-Acetamide Linker: The N-methyl group provides conformational constraint that is often beneficial for activity. The acetamide carbonyl is a crucial hydrogen bond acceptor.
Exploitation of Stereochemistry: For chiral analogues, the synthesis and evaluation of individual enantiomers are essential to identify the more potent and selective stereoisomer.
Guidance from Computational Models: Predictive QSAR models and molecular modeling studies can be effectively used to prioritize the synthesis of new analogues with a higher probability of success.
By adhering to these principles, medicinal chemists can rationally design novel analogues of this compound with enhanced potency, selectivity, and improved pharmacokinetic properties.
Advanced Analytical Methodologies for Research on 2 Amino N Methyl N Pyridin 4 Ylmethyl Acetamide
Spectroscopic Techniques for Real-Time Reaction Monitoring
Real-time monitoring of the synthesis of 2-Amino-N-methyl-N-pyridin-4-ylmethyl-acetamide is crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions for improved yield and purity. Spectroscopic techniques are particularly well-suited for in-situ analysis, offering non-invasive and continuous data acquisition.
Flow Nuclear Magnetic Resonance (FlowNMR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time without the need for sample quenching. rsc.org By circulating the reaction mixture through an NMR spectrometer, it is possible to acquire spectra continuously, allowing for the quantification of reactants, intermediates, and products as a function of time. For the synthesis of this compound, FlowNMR could be employed to track the consumption of starting materials and the formation of the final product, providing valuable kinetic data.
Another advanced technique is ultrafast 2D NMR spectroscopy, which can provide detailed structural information on transient species that may only exist for a short duration during a reaction. nih.gov This method allows for the acquisition of 2D NMR spectra in a matter of seconds, making it possible to identify and characterize reaction intermediates that would be missed by conventional NMR methods. nih.gov In the context of this compound synthesis, this could elucidate the reaction mechanism and help in mitigating the formation of unwanted byproducts. nih.gov
Illustrative Data for Real-Time Reaction Monitoring of a Hypothetical Synthesis:
| Time (minutes) | Reactant A (%) | Reactant B (%) | This compound (%) | Intermediate C (%) |
|---|---|---|---|---|
| 0 | 50.0 | 50.0 | 0.0 | 0.0 |
| 10 | 35.2 | 35.2 | 14.8 | 14.8 |
| 30 | 15.5 | 15.5 | 49.0 | 20.0 |
| 60 | 5.1 | 5.1 | 79.8 | 10.0 |
Hyphenated Chromatography-Mass Spectrometry (LC-MS, GC-MS) for Impurity Profiling and Quantitation in Research Samples
Impurity profiling is a critical aspect of chemical research and development, ensuring the purity and quality of a compound. thermofisher.com Hyphenated chromatography-mass spectrometry techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable tools for the separation, identification, and quantification of impurities in samples of this compound.
LC-MS is particularly versatile for the analysis of a wide range of organic molecules, including those that are non-volatile or thermally labile. In the analysis of this compound, reversed-phase HPLC could be used to separate the target compound from its impurities, followed by detection and identification using a mass spectrometer. nih.gov High-resolution mass spectrometry can provide accurate mass measurements, which aids in the determination of the elemental composition of unknown impurities. nih.gov
GC-MS is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may not be sufficiently volatile for direct GC-MS analysis, this technique can be invaluable for the analysis of volatile starting materials, reagents, or potential byproducts from its synthesis. thermofisher.com Derivatization can also be employed to increase the volatility of the analyte and its impurities, expanding the applicability of GC-MS.
Table of Potential Impurities Identified by LC-MS in a Research Sample:
| Impurity | Retention Time (min) | [M+H]⁺ (m/z) | Potential Structure |
|---|---|---|---|
| Impurity 1 | 3.5 | 166.0971 | N-methyl-N-pyridin-4-ylmethyl-amine |
| Impurity 2 | 5.2 | 194.1182 | 2-Hydroxy-N-methyl-N-pyridin-4-ylmethyl-acetamide |
Capillary Electrophoresis for High-Resolution Separation and Characterization
Capillary electrophoresis (CE) is a high-resolution separation technique that offers a different selectivity compared to chromatography. It is particularly useful for the analysis of charged species and can provide highly efficient separations based on differences in electrophoretic mobility. nih.gov For a compound like this compound, which contains basic nitrogen atoms, CE can be an excellent analytical tool.
In a typical CE method, a fused-silica capillary is filled with a background electrolyte, and a voltage is applied across the capillary. The sample is introduced at one end, and its components migrate through the capillary at different velocities depending on their charge-to-size ratio, allowing for their separation. nih.gov This technique can be used to assess the purity of this compound and to characterize its ionization behavior by analyzing its mobility at different pH values.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Analysis
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to study the thermodynamics of binding interactions in solution. nih.govnih.gov It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n), all in a single experiment. tainstruments.commonash.edu
In the context of research on this compound, ITC could be used to investigate its binding to a target macromolecule, such as a protein or a nucleic acid. In a typical ITC experiment, a solution of the compound is titrated into a solution of the macromolecule, and the resulting heat changes are measured. researchgate.net The data obtained can provide insights into the forces driving the binding interaction.
Example Thermodynamic Data from an ITC Experiment:
| Parameter | Value |
|---|---|
| Association Constant (Kₐ) | 3.51 × 10⁴ M⁻¹ |
| Dissociation Constant (K₋) | 28.5 µM |
| Enthalpy Change (ΔH) | -36.4 kJ/mol |
| Entropy Change (ΔS) | -25.8 J/mol·K |
Surface Plasmon Resonance (SPR) for Label-Free Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real-time. nih.gov It provides kinetic information about the binding process, including the association rate constant (kₐ) and the dissociation rate constant (k₋), from which the equilibrium dissociation constant (K₋) can be calculated. rsc.org
To study the binding of this compound using SPR, one of the binding partners (e.g., the target macromolecule) is immobilized on a sensor chip. A solution of the compound is then flowed over the sensor surface, and the change in the refractive index at the surface, which is proportional to the amount of bound analyte, is monitored over time. This allows for the determination of the rates of association and dissociation.
Illustrative Kinetic and Affinity Data from an SPR Analysis:
| Parameter | Value |
|---|---|
| Association Rate (kₐ) | 2.1 × 10³ M⁻¹s⁻¹ |
| Dissociation Rate (k₋) | 6.3 × 10⁻² s⁻¹ |
Future Research Trajectories and Utility of 2 Amino N Methyl N Pyridin 4 Ylmethyl Acetamide As a Chemical Probe
Application in Chemical Biology for Target Identification and Validation (in vitro)
Once developed, these chemical probes could be employed in a variety of in vitro experiments to identify and validate the biological targets of 2-Amino-N-methyl-N-pyridin-4-ylmethyl-acetamide.
A typical workflow for target identification would involve incubating the photoaffinity probe analogue with a cell lysate or a purified protein fraction. Upon UV irradiation, the probe would covalently bind to its target protein(s). Subsequent to this, the bioconjugatable handle would be used to attach a reporter tag, such as biotin. The biotinylated protein-probe complexes could then be enriched using streptavidin-coated beads and identified through techniques like mass spectrometry. The aminopyridine and acetamide (B32628) moieties present in the parent compound suggest potential interactions with a range of biological targets, including kinases and other enzymes.
Validation of identified targets would involve a series of secondary assays. These could include enzyme inhibition assays, surface plasmon resonance (SPR) to determine binding kinetics, or cellular thermal shift assays (CETSA) to confirm target engagement in a more complex biological matrix.
Exploration of Novel Biological Targets and Mechanisms (in vitro)
The structural features of this compound, particularly the aminopyridine core, are found in a variety of biologically active compounds. rsc.org This suggests that the molecule could interact with a diverse range of biological targets. The development of chemical probes would be instrumental in unbiased screens to discover novel protein binders.
By applying the photoaffinity probes in proteome-wide screens, it may be possible to identify previously unknown targets. Follow-up studies would be essential to elucidate the mechanism of action. For instance, if the compound is found to bind to a particular enzyme, further in vitro assays would be needed to determine if it acts as an inhibitor or an activator, and to understand the mode of this regulation. The exploration of its effects on cellular signaling pathways could also reveal novel mechanisms of action.
Development of Advanced Methodologies for Compound Synthesis and Derivatization
Future research could also be directed towards optimizing the synthesis of this compound and its derivatives. While the synthesis of similar aminopyridine nih.gov and acetamide nih.gov derivatives is documented, developing more efficient and versatile synthetic routes would be beneficial for creating a library of analogues for structure-activity relationship (SAR) studies.
This could involve exploring novel catalytic methods, microwave-assisted synthesis to reduce reaction times, or flow chemistry for improved scalability and safety. nih.gov The development of robust synthetic pathways would also facilitate the introduction of diverse chemical functionalities at various positions of the molecule, allowing for a systematic exploration of the chemical space around the core scaffold.
Computational Design of Advanced Analogues with Tuned Molecular Recognition Properties
Computational modeling and molecular design could play a pivotal role in the development of advanced analogues of this compound with enhanced potency and selectivity. nih.govnih.gov
Molecular Docking: If a biological target is identified, molecular docking studies could be used to predict the binding mode of the parent compound and to guide the design of new analogues. nih.gov This would involve docking a virtual library of derivatives into the active site of the target protein to identify compounds with improved binding energies and interaction profiles.
Pharmacophore Modeling: Based on the structural features of the parent compound and any known active analogues, a pharmacophore model could be developed. This model would define the essential steric and electronic features required for biological activity and could be used to screen large virtual libraries for new potential hits.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of analogues, a QSAR model could be built to correlate the physicochemical properties of the compounds with their biological activity. This model could then be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.
Table 2: Computationally Guided Design Strategies
| Method | Application | Desired Outcome |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity | Design of analogues with improved target binding |
| Pharmacophore Modeling | Identify key structural features for activity | Virtual screening for novel active compounds |
Q & A
Q. What are the optimal synthetic routes for 2-Amino-N-methyl-N-pyridin-4-ylmethyl-acetamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyridin-4-ylmethylamine intermediate via nucleophilic substitution or reductive amination. Critical parameters include solvent selection (e.g., ethanol or dichloromethane), temperature control (0–60°C), and catalyst use (e.g., palladium or copper catalysts for coupling reactions). For example, analogous syntheses of pyridine-acetamide derivatives employ sequential substitution and condensation steps under alkaline or acidic conditions . Optimization requires iterative variation of molar ratios (e.g., 1:1.2 for amine:acylating agent) and monitoring via TLC or HPLC to maximize yield (>75%) while minimizing side products.
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Key Parameters | Yield |
|---|---|---|---|
| Amine formation | 2-Pyridinemethanol, NaH, DMF, 50°C | 12 h, N₂ atmosphere | 68% |
| Acetamide coupling | Acetyl chloride, Et₃N, 0°C → RT | Stirring for 6 h | 82% |
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Structural validation requires a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Key signals include δ 2.8–3.1 ppm (N-methyl protons), δ 4.2–4.5 ppm (pyridin-4-ylmethyl CH₂), and δ 7.3–8.5 ppm (pyridine aromatic protons). Coupling constants (e.g., J = 5–6 Hz for pyridine protons) help verify substitution patterns .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (e.g., C₁₀H₁₄N₃O⁺ for a related compound) with <2 ppm mass error .
- X-ray Crystallography : Single-crystal analysis via SHELXL refines bond lengths (e.g., C–N = 1.45–1.49 Å) and validates stereochemistry .
Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?
- Methodological Answer : Initial screening should focus on target-agnostic assays to identify broad mechanisms:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., nitroreductase or kinase inhibition) with IC₅₀ calculations via dose-response curves (0.1–100 μM range) .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa or MCF-7) with EC₅₀ determination and comparison to controls (e.g., cisplatin) .
- Binding Studies : Surface plasmon resonance (SPR) or ITC to measure affinity (Kd) for receptors like GPCRs or ion channels .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity and binding modes of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute electrostatic potential maps, identifying nucleophilic/electrophilic sites. Compare HOMO-LUMO gaps (e.g., 5–6 eV) to assess redox stability .
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., COX-2 or β-lactamase) to predict binding poses. Validate with MD simulations (50 ns trajectories) to assess binding energy (ΔG < −7 kcal/mol) and residue interactions (e.g., hydrogen bonds with Asp/Ala) .
Q. What strategies resolve contradictions in spectroscopic data (e.g., inconsistent NMR coupling constants) for this compound?
- Methodological Answer :
- Variable Temperature NMR : Probe dynamic effects (e.g., rotational barriers) by acquiring spectra at 25°C and 60°C. Signal coalescence at higher temps indicates conformational exchange .
- Isotopic Labeling : Synthesize <sup>13</sup>C/<sup>15</sup>N-labeled analogs to assign ambiguous peaks via HSQC/HMBC correlations .
- Crystallographic Validation : Resolve ambiguity by comparing solution-state NMR data with solid-state X-ray structures. Discrepancies >0.05 Å in bond lengths suggest solvation effects .
Q. How do crystal packing and intermolecular interactions influence the stability of this compound?
- Methodological Answer : Analyze crystallographic data (CSD entry codes) to identify dominant interactions:
- Hydrogen Bonds : N–H⋯O/N contacts (2.8–3.0 Å) form 1D chains or sheets .
- π-Stacking : Pyridine rings align with centroid distances of 3.5–4.0 Å, stabilizing the lattice .
- Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures (Td > 200°C) with packing density. Use Mercury software to calculate void volumes (<5% indicates high stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
